acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACTH 1-14 acetate, also known as Adrenocorticotropic Hormone Fragment 1-14 acetate, is a fragment of the adrenocorticotropic hormone. This hormone is produced and secreted by the anterior pituitary gland and plays a crucial role in regulating the production of cortisol and androgens. The compound is an important component of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to biological stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACTH 1-14 acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of ACTH 1-14 acetate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
ACTH 1-14 acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, under controlled conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide fragments, while reduction may result in reduced peptide fragments .
Scientific Research Applications
ACTH 1-14 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating cortisol and androgen production.
Medicine: Studied for its potential therapeutic effects in conditions like Addison’s disease and Cushing’s syndrome.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
ACTH 1-14 acetate exerts its effects by binding to melanocortin-2 receptors on the surface of adrenal cortex cells. This binding stimulates the production of cortisol, a hormone involved in the body’s stress response. The compound also modulates the production of androgens, which are important for various physiological functions .
Comparison with Similar Compounds
Similar Compounds
ACTH 1-17 acetate: Another fragment of the adrenocorticotropic hormone with similar biological activity.
ACTH 1-24 acetate: A longer fragment with extended biological effects.
ACTH 1-39 acetate: The full-length adrenocorticotropic hormone with comprehensive biological activity.
Uniqueness
ACTH 1-14 acetate is unique due to its specific sequence and biological activity. It is shorter than other fragments like ACTH 1-17 acetate and ACTH 1-24 acetate, making it a valuable tool for studying the minimal sequence required for biological activity. Its specific binding to melanocortin-2 receptors and regulation of cortisol and androgen production highlight its importance in scientific research .
Properties
Molecular Formula |
C79H113N21O22S |
---|---|
Molecular Weight |
1740.9 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H109N21O20S.C2H4O2/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44;1-2(3)4/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83);1H3,(H,3,4)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-;/m0./s1 |
InChI Key |
WSLMRKZPUBMIJM-GHJCNAFDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.